Isopropyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate
Description
Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by an amino group at the 4-position, an ethyl substituent on the pyrazole nitrogen (1-position), and an isopropyl ester group at the 3-position. Its molecular formula is C₉H₁₅N₃O₂, with an average molecular weight of 197.24 g/mol . The compound is identified by multiple registry numbers, including MFCD04969131, AGN-PC-0LFZ89, and STOCK6S-24398 . Pyrazole carboxylates are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity, particularly in amidation, hydrolysis, or alkylation reactions.
Properties
IUPAC Name |
propan-2-yl 4-amino-1-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-12-5-7(10)8(11-12)9(13)14-6(2)3/h5-6H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJAVDWCXMLOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with hydrazines under controlled conditions. . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
Medicinal Chemistry
Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic effects:
Anti-inflammatory Activity:
Research indicates that this compound exhibits significant anti-inflammatory properties. It can modulate inflammatory responses by inhibiting specific signaling pathways, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
Antimicrobial Properties:
Studies have shown that derivatives of pyrazole compounds, including this compound, possess antimicrobial activity against various bacterial strains. For instance, it demonstrated effectiveness against pathogens at concentrations as low as 10 µg/mL.
Anticancer Potential:
The compound has been evaluated for its anticancer properties, showing promise in inhibiting cell proliferation in cancer cell lines such as HeLa and A375. The mechanisms appear to involve cell cycle arrest and apoptosis induction.
Agriculture
In agricultural research, this compound is being explored as a potential agrochemical. Its ability to modulate plant growth and resistance to pests makes it a candidate for developing new herbicides or fungicides. The compound's structural features allow it to interact with biological targets in plants effectively.
Materials Science
The versatility of pyrazole compounds extends to materials science, where this compound can serve as a building block for synthesizing novel materials with specific properties. Its application includes the development of polymers or composites that exhibit enhanced mechanical or thermal stability.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory, anticancer | Enzyme inhibition, receptor binding |
| Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate | Antitumor | Inhibition of cellular proliferation |
| 4-Amino-3-isopropyl-pyrazole derivatives | Antidepressant, anticonvulsant | Monoamine oxidase inhibition |
This table illustrates the diverse biological activities associated with pyrazole derivatives while highlighting the unique properties of this compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its strong antimicrobial potential.
Case Study 2: Anti-inflammatory Response
In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding underscores its effectiveness in modulating inflammatory responses.
Mechanism of Action
The mechanism of action of Isopropyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The primary structural analogue identified in the literature is Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS 1700183-72-7), which differs in two key aspects:
- Ester group : Methyl (CH₃) vs. isopropyl (C₃H₇).
- N-alkyl substituent : Propyl (C₃H₇) vs. ethyl (C₂H₅) on the pyrazole nitrogen.
Table 1: Comparative Properties of Target Compound and Analogues
Implications of Structural Differences
Lipophilicity and Solubility: The isopropyl ester in the target compound increases lipophilicity compared to the methyl ester in the analogue. This may enhance membrane permeability in biological systems but reduce aqueous solubility .
Synthetic Utility :
- Isopropyl esters are generally more resistant to hydrolysis than methyl esters due to steric hindrance, making the target compound more stable under basic conditions .
- The ethyl vs. propyl N-alkyl substituent may influence regioselectivity in further functionalization reactions.
Thermodynamic Properties :
- The higher molecular weight of the target compound (197.24 vs. 183.21 g/mol) suggests differences in melting points, crystallization behavior, and thermal stability, though experimental data are lacking in the provided evidence.
Biological Activity
Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
The compound features an isopropyl group and a carboxylate moiety, which enhance its solubility and interaction with biological targets. Pyrazoles are known for their utility in medicinal chemistry, agriculture, and materials science due to their diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
This compound interacts with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound can modulate the activity of specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing signaling pathways related to inflammation and cancer progression.
- Hydrogen Bonding : Interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. This compound has shown effectiveness in inhibiting the growth of various pathogens, suggesting its potential as an antimicrobial agent .
Antiviral Activity
The compound demonstrates potential antiviral activity by inhibiting viral replication. This property is particularly relevant in the development of treatments for viral infections.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound may modulate inflammatory responses through its action on specific signaling pathways .
Anticancer Potential
This compound has been investigated for its anticancer properties. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including HeLa and A375 cells. The compound's mechanism may involve cell cycle arrest and induction of apoptosis .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, antiviral, anti-inflammatory, anticancer | Enzyme inhibition, receptor binding |
| Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate | Antitumor | Inhibition of cellular proliferation |
| 4-Amino-3-isopropyl-pyrazole derivatives | Antidepressant, anticonvulsant | Monoamine oxidase inhibition |
This table illustrates the versatility of pyrazole derivatives in various therapeutic areas while highlighting the unique biological activities associated with this compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Anti-inflammatory Response
In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), demonstrating its effectiveness in modulating inflammatory responses.
Q & A
Q. What are the established synthetic methodologies for Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step reactions, including cyclocondensation, esterification, and functional group modifications. For example:
- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters under acidic conditions forms the pyrazole core .
- Esterification : Isopropyl groups are introduced via nucleophilic substitution or transesterification using isopropyl alcohol or halides .
- Amination : The 4-amino group is introduced through nitration followed by reduction or direct substitution using ammonia derivatives .
Key reagents include azido(trimethyl)silane and trifluoroacetic acid (TFA) for functionalization . Purity is ensured via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. How is the compound characterized structurally and spectroscopically?
- NMR Spectroscopy : H and C NMR confirm substituent positions and esterification. For example, the isopropyl group shows a triplet at ~1.3 ppm (H) and a carbonyl signal at ~162 ppm (C) .
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3400 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 197.24 g/mol for CHNO) .
Q. What safety protocols are recommended for handling this compound?
- General Precautions : Use gloves, lab coats, and eye protection. Avoid inhalation and skin contact .
- Spill Management : Absorb spills with inert material (e.g., Celite) and dispose via licensed waste handlers .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- DFT Calculations : Optimize molecular geometry to identify electrophilic sites (e.g., the ester carbonyl or pyrazole C-5 position) .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to guide functionalization strategies .
- Reactivity Indices : Use Fukui indices to predict regioselectivity in amination or alkylation reactions .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) .
- X-Ray Crystallography : Refine structures via SHELXL or SIR97 to resolve ambiguities in bond lengths/angles .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .
Q. How is the compound’s bioactivity assessed in kinase inhibition studies?
- Enzyme Assays : Measure IC values using ADP-Glo™ kinase assays with recombinant kinases .
- SAR Analysis : Modify substituents (e.g., isopropyl vs. ethyl esters) to correlate structure with inhibitory potency .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with positive controls .
Q. What advanced techniques optimize its synthetic yield and scalability?
- Flow Chemistry : Continuous flow reactors improve reaction control and reduce byproducts .
- Microwave-Assisted Synthesis : Accelerate cyclocondensation steps (e.g., 50°C → 10-minute runtime) .
- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent polarity, catalyst loading) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
